![molecular formula C19H23F2N5O2S B10954594 1-(difluoromethyl)-3,5-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B10954594.png)
1-(difluoromethyl)-3,5-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-N-(2-phenylethyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring a pyrazole ring substituted with various functional groups, including difluoromethyl, methyl, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl sulfonium salts or difluorocarbene precursors.
Sulfonamide formation: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide group to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules, particularly in the development of new drugs and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity.
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl and pyrazole moieties but differs in the presence of a carboxylic acid group instead of a sulfonamide group.
Pydiflumetofen: Another compound with a difluoromethyl group, used as a fungicide, highlighting the versatility of the difluoromethyl group in different chemical contexts.
Uniqueness: 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both difluoromethyl and sulfonamide groups enhances its potential as a bioactive molecule with diverse applications in medicinal chemistry and beyond.
Properties
Molecular Formula |
C19H23F2N5O2S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-(difluoromethyl)-3,5-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]-N-(2-phenylethyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C19H23F2N5O2S/c1-14-18(15(2)26(22-14)19(20)21)29(27,28)25(13-17-10-11-24(3)23-17)12-9-16-7-5-4-6-8-16/h4-8,10-11,19H,9,12-13H2,1-3H3 |
InChI Key |
HWVYJBSDQNBUME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N(CCC2=CC=CC=C2)CC3=NN(C=C3)C |
Origin of Product |
United States |
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